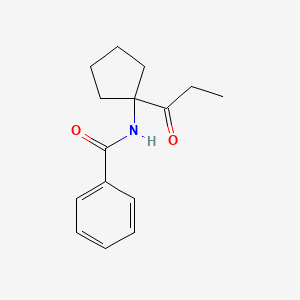
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a benzhydryl group, a hex-1-ynyl chain, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.
Attachment of the Hex-1-ynyl Chain: The hex-1-ynyl chain can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace the benzhydryl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Benzhydryl chloride, suitable bases, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxazolidinones with various functional groups.
科学的研究の応用
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The benzhydryl group and the oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The hex-1-ynyl chain can also play a role in binding to hydrophobic pockets within the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.
Benzhydryl derivatives: Compounds containing the benzhydryl group, such as benzhydryl sulfoxide, which have applications in organic synthesis and medicinal chemistry.
Alkyne-containing compounds: Compounds with alkyne groups, such as phenylacetylene, which are used in various chemical reactions and as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which provide a versatile platform for chemical modifications and applications. Its chiral nature, along with the presence of the benzhydryl group and the hex-1-ynyl chain, makes it a valuable compound for research and development in multiple fields.
特性
CAS番号 |
425605-06-7 |
|---|---|
分子式 |
C22H23NO2 |
分子量 |
333.4 g/mol |
IUPAC名 |
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-11-16-23-20(17-25-22(23)24)21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20-21H,2-4,17H2,1H3/t20-/m0/s1 |
InChIキー |
DANYOXGSPDZFPY-FQEVSTJZSA-N |
異性体SMILES |
CCCCC#CN1[C@@H](COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCCC#CN1C(COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)


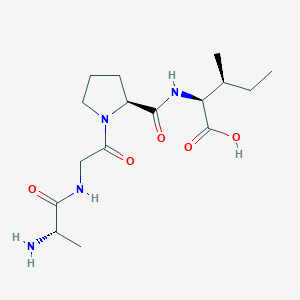

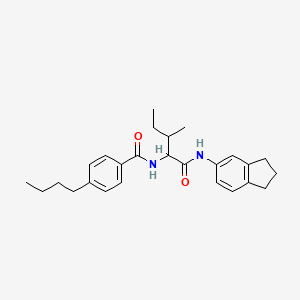

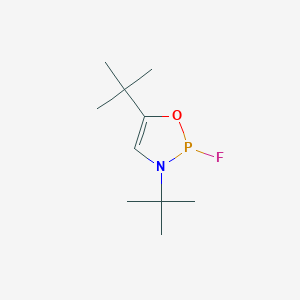

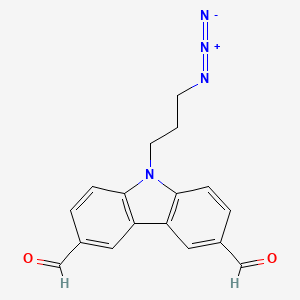
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
